molecular formula C20H17ClN4OS B2462768 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole CAS No. 1105239-30-2

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole

Cat. No.: B2462768
CAS No.: 1105239-30-2
M. Wt: 396.89
InChI Key: NZBRFWABRLBBLI-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-ethoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-3-26-17-9-7-14(8-10-17)18-12-27-20(22-18)19-13(2)25(24-23-19)16-6-4-5-15(21)11-16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRFWABRLBBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and 5-methyl-1H-1,2,3-triazole are used as starting materials.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of 4-ethoxyphenyl isothiocyanate with an appropriate amine or thiol compound.

    Coupling Reaction: The final step involves coupling the triazole and thiazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Functionalization Reactions

The thiazole-triazole hybrid undergoes further derivatization for enhanced bioactivity:

A. Diazotization and Coupling

  • Diazonium salts of the 4-ethoxyphenyl group react with aromatic amines to form azo derivatives, improving antimicrobial properties .

  • Example: Reaction with 4-nitroaniline in HCl/NaNO₂ yields a deep-red azo compound (λₘₐₓ = 420 nm) .

B. Nucleophilic Substitution

C. Oxidation of Thiazole Moiety

  • Treatment with H₂O₂/HOAc oxidizes the thiazole ring to thiazole-4-oxide, confirmed by IR (ν = 1250 cm⁻¹, S=O) .

Key Spectral Characterization Data

Critical analytical data for reaction intermediates and final products:

1H NMR (400 MHz, CDCl₃)

  • Pyrazole C4 proton: δ 7.17 (s, 1H) .

  • Thiazole C5 proton: δ 7.42 (s, 1H) .

  • 4-Ethoxyphenyl group: δ 1.42 (t, 3H, -OCH₂CH₃), 4.02 (q, 2H, -OCH₂) .

13C NMR

  • Thiazole C2: δ 165.4 ppm .

  • Triazole C4: δ 148.2 ppm .

HRMS

  • [M+H]⁺ for C₂₀H₁₇ClN₄OS: Calculated 412.0811, Found 412.0809 .

Comparative Reactivity Insights

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance electrophilic substitution at the thiazole C5 position .

  • Ethoxy Group: Stabilizes intermediates via resonance, improving yields in cyclocondensation (72–85% vs. 60–68% for methoxy analogs) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole show efficacy against various bacterial strains. A review highlighted the synthesis of triazole derivatives that displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study focusing on 1,2,4-triazole derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) . The incorporation of thiazole and triazole moieties has been linked to improved antiproliferative activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .

Potential in Drug Development

Given the promising biological activities associated with this compound and its derivatives, there is significant interest in further exploring its potential as a lead compound in drug development. The structural diversity offered by the thiazole and triazole frameworks allows for modifications that could enhance efficacy and reduce toxicity.

Case Studies

StudyFindings
Sameliuk et al. (2021)Highlighted the synthesis of various triazole derivatives with notable anticancer properties against HT29 cells.
MDPI Pharmaceuticals (2024)Discussed the synthesis of thiophene-linked triazoles with antimicrobial and chemotherapeutic profiles.
DergiPark Review (2021)Reviewed numerous 1,2,4-triazole derivatives showing potential applications in medicine and pharmacy.

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole: Lacks the methyl group on the triazole ring.

    2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole: Lacks the ethoxy group on the phenyl ring.

Uniqueness

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is unique due to the presence of both the 3-chlorophenyl and 4-ethoxyphenyl groups, which can enhance its biological activity and specificity compared to similar compounds.

Biological Activity

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy against various cell lines.

The compound has the following chemical properties:

  • Molecular Formula : C16_{16}H15_{15}ClN3_3OS
  • Molecular Weight : 315.82 g/mol
  • CAS Number : 1017399-61-9

Synthesis

The synthesis typically involves the reaction of 3-chlorophenyl and thiazole derivatives under controlled conditions to yield the desired triazole-thiazole hybrid. The process may vary based on the substituents used and the desired purity levels.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that related thiazole derivatives effectively inhibited cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds induced apoptosis and cell cycle arrest at the G2/M phase, leading to a reduction in viable cell counts .
  • Mechanism of Action : The anticancer effect is attributed to the ability of these compounds to disrupt microtubule dynamics by binding to tubulin, similar to known chemotherapeutics like colchicine .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies reported that thiazole derivatives possess activity against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, thus inhibiting growth .

Case Studies

StudyFindings
Study on Anticancer Activity The compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
Antimicrobial Screening Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Research Findings

Recent research has focused on optimizing the structure of triazole-thiazole hybrids to enhance their biological activity. Modifications in substituents have shown to significantly affect their potency against cancer cells. For example, introducing electron-donating groups has been correlated with increased antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example, triazole-thiazole hybrids are often prepared using click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution. and detail protocols involving catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, followed by purification via recrystallization. Key intermediates (e.g., substituted chlorophenyl triazoles) are synthesized first, followed by thiazole ring formation using phenacyl bromide derivatives .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Characterization typically includes:

  • IR spectroscopy : Identification of functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for triazoles; C-S-C vibrations at ~680 cm⁻¹ for thiazoles) .
  • NMR (¹H/¹³C) : Assignments for aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), ethoxy groups (δ 1.3–1.5 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂), and methyl groups on the triazole (δ 2.5–2.7 ppm) .
  • Elemental analysis : Validation of purity by matching experimental vs. calculated C/H/N percentages .

Q. What are the common substituent effects on the compound’s reactivity and stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance electrophilic substitution on the triazole core, while ethoxy groups on the thiazole improve solubility in polar solvents. Steric hindrance from methyl groups may slow reaction kinetics, requiring optimized heating durations (e.g., 4–6 hours under reflux) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying catalytic conditions?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., heterogeneous vs. homogeneous) and solvents. reports a 70–80% yield using Bleaching Earth Clay in PEG-400. Alternative catalysts like Cu(I) for click chemistry or microwave-assisted synthesis may reduce reaction time and improve regioselectivity . Parallel monitoring via TLC ensures reaction completion before workup .

Q. What strategies resolve contradictions between computational predictions and experimental structural data?

  • Methodological Answer : Discrepancies in bond angles or NMR shifts can arise from crystal packing effects or solvent interactions. Use SHELXL ( ) for crystallographic refinement against high-resolution X-ray data. For NMR, compare experimental results with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) . Cross-validation with 2D NMR (HSQC, HMBC) resolves ambiguous assignments .

Q. What methodological approaches assess COX inhibitory activity for this compound and analogs?

  • Methodological Answer : In vitro COX-1/COX-2 inhibition assays ( ) involve:

  • Enzyme isolation from sheep placental tissue (COX-1) or human monocytes (COX-2).
  • Incubation with the compound (10–100 µM) and measurement of prostaglandin production via ELISA.
  • IC₅₀ determination using dose-response curves. Selectivity ratios (COX-2/COX-1) >1 indicate potential anti-inflammatory applications .

Q. How can crystallographic data inform conformational analysis of the compound?

  • Methodological Answer : Single-crystal X-ray diffraction ( ) reveals planar geometries for triazole-thiazole cores, with dihedral angles between aryl groups (e.g., 3-chlorophenyl and 4-ethoxyphenyl) influencing π-π stacking. Asymmetric units may show rotational disorder in ethoxy groups, resolved via SHELX refinement .

Q. How are derivatives designed to enhance target-specific bioactivity?

  • Methodological Answer : Rational design involves:

  • Substituent modulation : Introducing fluorophenyl groups ( ) improves membrane permeability.
  • Docking studies : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or kinase targets. highlights benzimidazole-triazole-thiazole hybrids with improved affinity via hydrogen bonding to active-site residues .
  • SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with IC₅₀ values to prioritize analogs .

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